molecular formula C20H23N3O3 B5165064 1-(4-Methoxyphenyl)-3-[2-(piperidine-1-carbonyl)phenyl]urea

1-(4-Methoxyphenyl)-3-[2-(piperidine-1-carbonyl)phenyl]urea

Cat. No.: B5165064
M. Wt: 353.4 g/mol
InChI Key: DIYWRVQIGXNJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-3-[2-(piperidine-1-carbonyl)phenyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group, a piperidine ring, and a urea linkage, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-[2-(piperidine-1-carbonyl)phenyl]urea typically involves the reaction of 4-methoxyphenyl isocyanate with a piperidine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems offer efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-[2-(piperidine-1-carbonyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The methoxy group and the piperidine ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-[2-(piperidine-1-carbonyl)phenyl]urea has several scientific research applications, including:

    Chemistry: Used as a reagent for protection and deprotection of amino groups.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[2-(piperidine-1-carbonyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound’s urea linkage and piperidine ring play crucial roles in its binding and activity. The stability of the urea linkage under various conditions enhances its effectiveness in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-3-[2-(piperidine-1-carbonyl)phenyl]urea is unique due to its combination of a methoxyphenyl group, a piperidine ring, and a urea linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[2-(piperidine-1-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-26-16-11-9-15(10-12-16)21-20(25)22-18-8-4-3-7-17(18)19(24)23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-14H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYWRVQIGXNJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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